

VUF11207 structure-activity relationship (SAR) studies

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Compound of Interest		
Compound Name:	VUF11207	
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of VUF11207

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF11207 is a potent small-molecule agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3] ACKR3 is a class A G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including cancer progression, metastasis, inflammation, and neurological conditions.[3][4][5] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to initiate signaling cascades. Instead, its primary function is mediated through the recruitment of β-arrestin upon ligand binding, leading to receptor internalization and scavenging of its endogenous ligand, CXCL12. [1][3][4][6] This scavenging activity allows ACKR3 to modulate the availability of CXCL12 for the canonical chemokine receptor, CXCR4, thereby influencing CXCR4-mediated signaling pathways.[4][6]

As a selective agonist, **VUF11207** has become an invaluable pharmacological tool for elucidating the complex biology of ACKR3. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of **VUF11207**, detailing the key structural motifs required for its activity, summarizing quantitative data, and outlining the experimental protocols used for its characterization.



Core Structure and Pharmacological Profile

VUF11207 is a styrene-amide derivative that acts as a high-affinity and potent agonist at the ACKR3/CXCR7 receptor.[7] The racemic compound demonstrates low nanomolar potency in inducing β -arrestin recruitment and subsequent receptor internalization, which are the hallmarks of ACKR3 activation.[1][3][7]

Structure-Activity Relationship (SAR) Studies

The development and optimization of **VUF11207** and its analogs have revealed critical insights into the structural requirements for ACKR3 binding and activation.

Stereochemistry

VUF11207 is a racemic mixture, and studies on its individual enantiomers have demonstrated a clear stereochemical preference for the ACKR3 receptor.[8] The (R)-enantiomer of **VUF11207** shows significantly higher potency compared to the (S)-enantiomer in displacing the natural ligand CXCL12, indicating that the spatial arrangement of the 2-(1-methylpyrrolidin-2-yl)ethanamine moiety is a key determinant for high-affinity binding.[4][9]

Aryl Ring Modifications

SAR studies have shown that the trimethoxy substitution pattern on the benzamide ring is not strictly essential for activity. Specifically, the 3-methoxy group can be modified or replaced without abolishing ACKR3 binding.[4][9] This finding has been strategically exploited for the development of derivative compounds, such as fluorescent probes. By replacing this methoxy group with linkers attached to various fluorophores, researchers have successfully created tools for visualizing receptor localization and trafficking at a cellular level.[4][9]

Styrene-Amide Scaffold

VUF11207 belongs to a broader class of styrene-amide agonists developed from scaffolds originally patented by ChemoCentryx.[3][8] Further exploration of this chemical space has led to the discovery of other potent agonists, such as VUF11403, which also features the core styrene-amide framework and induces β -arrestin recruitment and receptor internalization.[3]

Quantitative SAR Data Summary



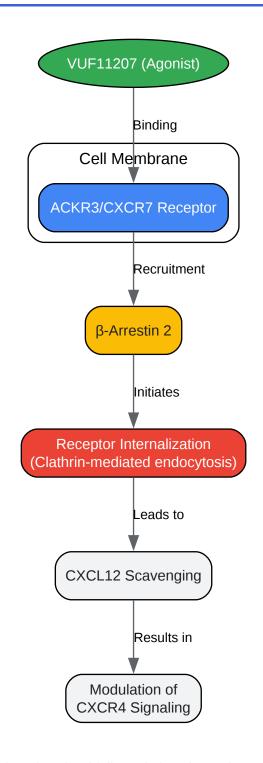
The following table summarizes the key quantitative data for **VUF11207** and its related compounds, providing a clear comparison of their binding affinities and functional potencies at the ACKR3/CXCR7 receptor.

Compound	Target	Assay Type	Parameter	Value	Reference
VUF11207 (racemic)	Human ACKR3/CXC R7	Radioligand Binding	pKi	8.1	[1][7]
Human ACKR3/CXC R7	β-arrestin2 Recruitment (BRET)	pEC50	8.8	[1]	
Human ACKR3/CXC R7	β-arrestin2 Recruitment (BRET)	EC50	1.6 nM	[2][7]	_
Human ACKR3/CXC R7	Receptor Internalizatio n	pEC50	7.9	[1]	
(R)- VUF11207	Human ACKR3/CXC R7	[125I]CXCL1 2 Displacement	pEC50	8.3 ± 0.1	[4][9]
(S)- VUF11207	Human ACKR3/CXC R7	[125I]CXCL1 2 Displacement	pEC50	7.7 ± 0.1	[4][9]

Signaling and Mechanism of Action

Activation of ACKR3 by **VUF11207** initiates a distinct signaling pathway that bypasses traditional G-protein coupling. The binding of **VUF11207** induces a conformational change in the receptor, which promotes the recruitment of the intracellular protein β -arrestin 2. This interaction triggers receptor phosphorylation and subsequent internalization, effectively removing the receptor and its bound ligand from the cell surface. This process is central to ACKR3's function as a scavenger receptor for CXCL12.





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Caption: VUF11207-induced ACKR3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the SAR studies of **VUF11207**.

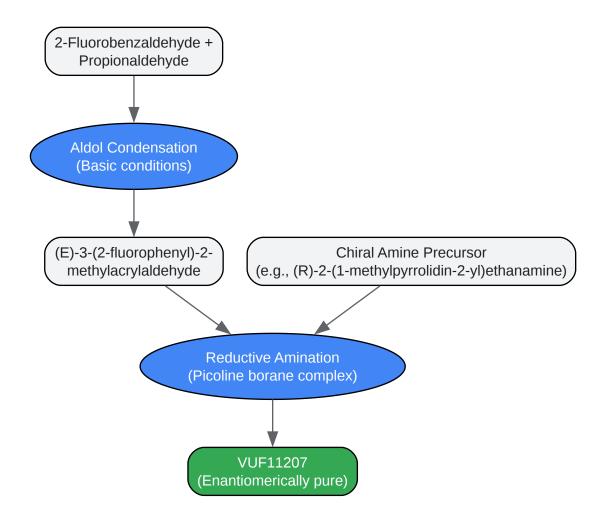


Synthesis of VUF11207 and Analogs

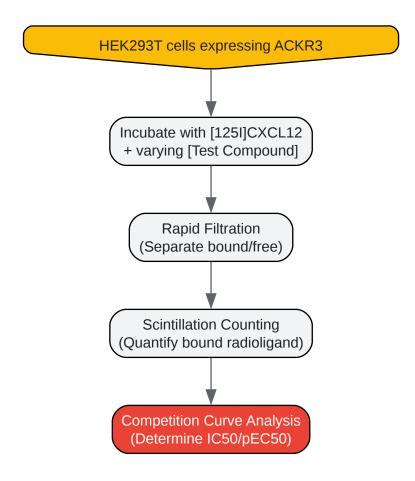
The synthesis of **VUF11207** is typically achieved through a two-step process.[4][8][9]

- Aldol Condensation: The synthesis begins with a base-catalyzed Aldol condensation between 2-fluorobenzaldehyde and propionaldehyde. This reaction forms the α,βunsaturated aldehyde intermediate, (E)-3-(2-fluorophenyl)-2-methylacrylaldehyde, in high yield.[4][9]
- Reductive Amination: The aldehyde intermediate is then reacted with the appropriate amine, such as (R)-2-(1-methylpyrrolidin-2-yl)ethanamine, via reductive amination. A reducing agent like picoline borane complex is used to yield the final styrene-amide product.[4][9] To synthesize specific enantiomers, the corresponding enantiopure amine precursor is used in this step.[8]



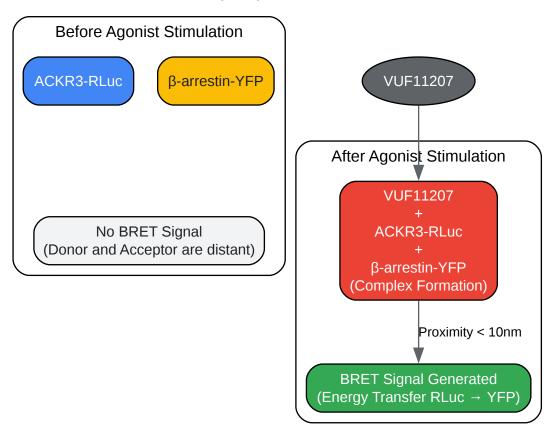








BRET Assay for β-arrestin Recruitment



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